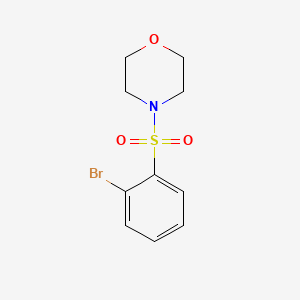

4-(2-Bromophenylsulfonyl)morpholine

説明

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in the development of pharmaceuticals. Compounds containing this group are known for a wide range of biological activities. The rigidity and crystalline nature of the sulfonamide group make it a classic choice for creating derivatives of amines for identification purposes. mdpi.com The typical laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com In the case of 4-(2-Bromophenylsulfonyl)morpholine, this would theoretically involve the reaction of 2-bromobenzenesulfonyl chloride with morpholine (B109124).

Significance of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Current time information in Bangalore, IN.ontosight.ai It is considered a "privileged pharmacophore" in medicinal chemistry because its incorporation into a molecule can significantly enhance desirable drug-like properties. calpaclab.comCurrent time information in Bangalore, IN.ontosight.ai These improvements can include increased aqueous solubility, enhanced metabolic stability, and improved pharmacokinetic profiles. ontosight.airesearchgate.net The morpholine moiety can participate in hydrogen bonding and other molecular interactions, which can lead to higher potency and selectivity for biological targets. Current time information in Bangalore, IN.sigmaaldrich.com

The versatility of the morpholine ring is demonstrated by its presence in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. Current time information in Bangalore, IN.

Overview of Current Research Gaps and Future Directions

The most significant research gap concerning this compound is the lack of specific data on its synthesis, characterization, and biological activity. While general methods for the synthesis of related sulfonamides are well-established, specific reaction conditions and yields for this particular ortho-bromo substituted compound are not documented in detail in academic literature.

Future research could focus on the following areas:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in good yield and purity. This would be followed by full characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Investigation of the compound's potential biological activities. Given the known properties of sulfonamides and morpholine derivatives, screening for antimicrobial, anticancer, or enzyme inhibitory activity would be a logical starting point. For instance, studies on derivatives of 4-(phenylsulfonyl)morpholine (B1295087) have shown potential in inhibiting the growth of triple-negative breast cancer cells.

Comparative Studies: A comparative study of this compound with its isomers (e.g., 4-(3-bromophenylsulfonyl)morpholine (B1333936) and 4-(4-bromophenylsulfonyl)morpholine) could provide valuable structure-activity relationship (SAR) data, elucidating the effect of the bromine atom's position on the phenyl ring on the compound's properties.

Structure

3D Structure

特性

IUPAC Name |

4-(2-bromophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPNWTPTHAUFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429153 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688798-57-4 | |

| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

Traditional methods for the synthesis of sulfonamides are well-documented and widely employed due to their reliability and the accessibility of starting materials.

The most conventional and direct method for synthesizing 4-(2-Bromophenylsulfonyl)morpholine is the reaction between morpholine (B109124) and 2-bromobenzenesulfonyl chloride. sigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of the desired S-N bond.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at ambient or slightly reduced temperatures to manage the exothermic nature of the reaction. chemspider.com A tertiary amine base, like triethylamine (B128534), is commonly added to the reaction mixture. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction.

Table 1: Reaction Components for Synthesis via Sulfonyl Chloride

| Component | Role | Common Examples |

|---|---|---|

| Amine | Nucleophile | Morpholine |

| Sulfonyl Chloride | Electrophile | 2-Bromobenzenesulfonyl chloride sigmaaldrich.com |

| Base | Acid Scavenger | Triethylamine chemspider.com |

The general procedure involves dissolving morpholine and triethylamine in the chosen solvent, followed by the slow, dropwise addition of 2-bromobenzenesulfonyl chloride. After stirring for a period to ensure complete reaction, an aqueous workup is performed to remove the triethylammonium (B8662869) chloride salt and any excess reagents, yielding the crude this compound, which can be further purified by recrystallization or chromatography.

A more recent and metal-free established route involves the iodine-catalyzed oxidative coupling of amines with arylsulfonyl hydrazides. rsc.orgresearchgate.net This method offers an alternative to using sulfonyl chlorides, which can be sensitive to moisture. The starting materials, arylsulfonyl hydrazides, are often stable, crystalline solids that are easy to handle. rsc.org

In this reaction, molecular iodine (I₂) is used as a catalyst in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.net The reaction proceeds under mild conditions and provides a convenient pathway to a wide array of sulfonamides with good to excellent yields. rsc.org For the synthesis of this compound, morpholine would be reacted with 2-bromobenzenesulfonyl hydrazide. The proposed mechanism suggests that the sulfonyl hydrazide is oxidized to a reactive sulfonyl radical intermediate, which then couples with the amine. rsc.org

Table 2: Key Parameters for Iodine-Catalyzed Sulfonylation

| Parameter | Description |

|---|---|

| Catalyst | Molecular Iodine (I₂) rsc.org |

| Oxidant | Tert-butyl hydroperoxide (TBHP) researchgate.net |

| Amine Substrate | Morpholine |

| Sulfonyl Source | 2-Bromobenzenesulfonyl hydrazide |

This methodology is valued for its operational simplicity and the use of readily available and inexpensive reagents, positioning it as a practical alternative to the traditional sulfonyl chloride method. rsc.org

Exploration of Novel Synthetic Approaches

The field of organic synthesis is constantly seeking more efficient, sustainable, and versatile reaction methodologies. The synthesis of this compound is no exception, with several modern catalytic strategies being explored.

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. While direct C-S bond formation via cross-coupling to create aryl sulfonamides is an area of ongoing research, related methodologies provide a strong conceptual basis. For instance, manganese-catalyzed N-arylation of morpholine with aryl halides has been demonstrated, showcasing the utility of earth-abundant metals in coupling reactions involving these two moieties. researchgate.net

A more directly applicable conceptual framework is the palladium- or copper-catalyzed coupling of aryl halides with sulfinate salts (RSO₂Na). In this hypothetical approach for this compound, a precursor like morpholine-4-sulfinate could be coupled with 1,2-dibromobenzene (B107964) or a related aryl halide. However, a more plausible route would involve the coupling of sodium 2-bromobenzenesulfinate with a morpholine-based electrophile, though this is less common. The development of dual nickel/photoredox catalysis for complex morpholine synthesis highlights the power of combining transition metals with other catalytic cycles to forge challenging bonds under mild conditions. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. beilstein-journals.orgdeepdyve.com This strategy is highly relevant for C-S bond formation. rsc.org The general principle involves a photocatalyst (such as an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, initiates a single-electron transfer (SET) process. beilstein-journals.org

For the synthesis of this compound, this could be envisioned in several ways:

Generation of a Sulfonyl Radical: A precursor like 2-bromobenzenesulfonyl chloride or a sulfonyl hydrazide could be reduced or oxidized by the excited photocatalyst to generate a 2-bromophenylsulfonyl radical. This highly reactive species could then be trapped by morpholine to form the S-N bond.

Generation of an Amine Radical: A tertiary amine can be oxidized by the photocatalyst to form an amine radical cation. beilstein-journals.org This could potentially participate in a coupling reaction with a suitable sulfur-based partner.

These photoredox reactions are attractive because they often proceed at room temperature, use low-energy visible light, and demonstrate high functional group tolerance, making them a promising avenue for novel synthetic design. researchgate.net

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. The iodine-catalyzed sulfonylation from sulfonyl hydrazides is advantageous in this regard, as the main byproduct is nitrogen gas. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as ethanol, water, or even performing reactions under solvent-free conditions. nih.govresearchgate.net The use of stable and less toxic sulfonyl hydrazides instead of moisture-sensitive and corrosive sulfonyl chlorides is another example. rsc.org

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis, reduces energy consumption compared to traditional methods that may require heating. beilstein-journals.org

Catalysis: Using catalytic reagents (like iodine or photoredox catalysts) in small amounts is preferable to using stoichiometric reagents, which generate more waste. rsc.orgrsc.org

A recently reported green synthesis of the morpholine heterocycle itself, using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide, showcases how core structural motifs can be constructed more sustainably. chemrxiv.org Applying this ethos to the entire synthesis of this compound represents a key direction for future research.

Reaction Mechanism Elucidation

The formation of this compound is achieved through the reaction of morpholine with 2-bromobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. Detailed investigations into the reaction mechanism, while not extensively documented for this specific compound, can be understood by examining analogous reactions and general principles of sulfonamide formation.

Detailed Mechanistic Investigations of Formation Pathways

The primary pathway for the synthesis of this compound involves the nucleophilic attack of the secondary amine, morpholine, on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct.

The generally accepted mechanism proceeds through a step-wise addition-elimination pathway. The nitrogen atom of the morpholine ring acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion, a good leaving group, and the formation of the sulfonamide bond.

A plausible mechanistic pathway is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a short-lived tetrahedral intermediate where the sulfur atom is bonded to the morpholine nitrogen, the 2-bromophenyl group, two oxygen atoms, and the chlorine atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the highly stable chloride ion is eliminated.

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, or even an excess of morpholine, removes the proton from the now positively charged morpholine nitrogen to yield the final, neutral this compound product and the corresponding ammonium (B1175870) salt.

The reaction is analogous to the formation of other arylsulfonamides from the corresponding sulfonyl chlorides and amines. vaia.com For instance, the synthesis of the isomeric compound, 4-((p-bromophenyl)sulfonyl)morpholine, follows a similar pathway involving the reaction of morpholine with p-bromobenzenesulfonyl chloride. ontosight.ai

Identification of Reaction Intermediates

Direct spectroscopic identification of reaction intermediates in the synthesis of this compound is challenging due to their transient nature. The key intermediate postulated in the addition-elimination mechanism is a tetrahedral species.

Postulated Tetrahedral Intermediate in the Formation of this compound

While this intermediate is a cornerstone of the mechanistic understanding, its high reactivity and short lifetime generally preclude isolation or direct characterization under standard synthetic conditions. The concept of trapping such intermediates is a powerful tool in mechanistic studies, though specific application to this reaction has not been reported. rsc.org

Kinetic Studies of Key Synthetic Steps

The rate of reaction is influenced by several factors:

Nucleophilicity of the Amine: Morpholine is a reasonably strong nucleophile, which facilitates the reaction.

Electrophilicity of the Sulfonyl Chloride: The presence of the electron-withdrawing sulfonyl group makes the sulfur atom highly electrophilic. The bromo-substituent on the phenyl ring may have a modest electronic effect on the reaction rate.

Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition states and intermediates.

Studies on the solvolysis of arenesulfonyl chlorides suggest that the reaction proceeds via an SN2-like mechanism. mdpi.com The reaction of feebly basic amines with benzenesulfonyl chlorides can be slow, but morpholine's basicity is generally sufficient for a reasonable reaction rate. researchgate.net

Table of Compound Names

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, the precise arrangement of atoms and the connectivity within the 4-(2-Bromophenylsulfonyl)morpholine molecule can be determined.

Proton NMR (¹H NMR) for Structural Confirmation and Purity Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum offers distinct signals corresponding to the protons of the 2-bromophenyl and morpholine (B109124) moieties, confirming the successful synthesis and high purity of the compound. rsc.org

The aromatic region of the spectrum is of particular importance. A doublet of doublets observed at approximately 8.25 ppm is assigned to the proton ortho to the sulfonyl group and meta to the bromine atom. Other signals in the aromatic region, typically between 7.34 and 7.68 ppm, correspond to the remaining protons of the brominated phenyl ring. rsc.org

The morpholine ring protons exhibit characteristic signals as well. The protons on the carbons adjacent to the oxygen atom typically appear as a multiplet around 3.75-3.81 ppm, while the protons on the carbons adjacent to the nitrogen atom are observed as a multiplet in the region of 3.55-3.61 ppm. rsc.org The integration of these signals confirms the presence of the correct number of protons in each part of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.25 | dd | 7.9, 1.7 | Aromatic CH |

| 7.68 | dd | 7.9, 1.1 | Aromatic CH |

| 7.45 | td | 7.7, 1.2 | Aromatic CH |

| 7.39 – 7.34 | m | Aromatic CH | |

| 3.81 – 3.75 | m | Morpholine -OCH₂- | |

| 3.61 – 3.55 | m | Morpholine -NCH₂- |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a comprehensive analysis of the carbon skeleton.

The spectrum shows signals for the six carbons of the 2-bromophenyl ring and the four carbons of the morpholine ring. The carbon atom attached to the bromine is observed around 120.28 ppm. The other aromatic carbons appear in the range of 127.71 to 140.39 ppm. rsc.org The two distinct carbon environments in the morpholine ring are also clearly visible, with the carbons adjacent to the oxygen atom resonating at approximately 65.80 ppm and those adjacent to the nitrogen at around 44.70 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 140.39 | Aromatic C |

| 134.96 | Aromatic C |

| 133.27 | Aromatic C |

| 130.67 | Aromatic C |

| 127.71 | Aromatic C |

| 120.28 | Aromatic C-Br |

| 65.80 | Morpholine -OCH₂- |

| 44.70 | Morpholine -NCH₂- |

Data obtained in CDCl₃ at 101 MHz. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to unambiguously assign their positions. It would also show correlations between the protons within the morpholine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique is instrumental in assigning the carbon signals based on the already established proton assignments. For instance, the proton signals of the morpholine ring would correlate with their corresponding carbon signals, confirming their connectivity. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations between the protons on the morpholine ring and the carbons of the phenylsulfonyl group, and vice versa, thereby confirming the linkage between the two moieties. columbia.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₁₂BrNO₃S. calpaclab.com The experimentally determined mass would be compared to the calculated exact mass, and a close match (typically within a few parts per million) confirms the elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

In addition to providing the molecular weight, mass spectrometry can induce the fragmentation of the parent molecule. The analysis of these fragment ions offers valuable clues about the compound's structure. raco.cat For this compound, characteristic fragmentation patterns would be expected. These may include the cleavage of the sulfonyl-morpholine bond, leading to the formation of ions corresponding to the morpholine cation and the 2-bromophenylsulfonyl cation. Further fragmentation of the 2-bromophenylsulfonyl fragment could involve the loss of SO₂. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The spectroscopic and structural properties of this compound provide a fundamental understanding of its molecular conformation, vibrational behavior, and solid-state architecture. Techniques such as Infrared (IR), Raman spectroscopy, and X-ray crystallography are instrumental in this characterization.

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignment and Functional Group Identification

The vibrational spectra of this compound are complex, reflecting the various functional groups within the molecule: the morpholine ring, the phenyl ring, and the sulfonyl group. While a specific, complete vibrational analysis for the brominated compound is not available in the provided search results, extensive studies on the closely related compound 4-(benzenesulfonyl)morpholine offer a strong basis for interpretation. scielo.org.mxresearchgate.net The primary difference would be the presence of vibrational modes associated with the carbon-bromine bond.

The vibrational modes can be assigned to specific molecular motions. The morpholine ring typically exhibits a chair conformation. researchgate.netresearchgate.net Its vibrations include CH₂ stretching, scissoring, wagging, and twisting modes, as well as C-O-C and C-N-C stretching and deformation modes. The phenyl ring vibrations are characterized by C-H stretching, in-plane and out-of-plane C-H bending, and ring breathing modes. The sulfonyl group (SO₂) has characteristic symmetric and asymmetric stretching vibrations, which are typically strong in the IR spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of these vibrational modes by correlating experimental frequencies with calculated values. scielo.org.mxresearchgate.net For the analogue 4-(benzenesulfonyl)morpholine, DFT calculations have shown good agreement with experimental IR and Raman spectra. scielo.org.mx

Table 1: Tentative Vibrational Mode Assignments for this compound (based on analogues)

| Wavenumber (cm⁻¹) Range | Assignment | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretching | Phenyl Ring |

| 3000-2850 | Asymmetric/Symmetric CH₂ Stretching | Morpholine Ring |

| 1600-1585 | C=C Stretching | Phenyl Ring |

| 1475-1450 | CH₂ Scissoring | Morpholine Ring |

| 1350-1310 | SO₂ Asymmetric Stretching | Sulfonyl Group |

| 1180-1160 | SO₂ Symmetric Stretching | Sulfonyl Group |

| 1100-1000 | C-N and C-O Stretching | Morpholine Ring |

| ~950 | S-N Stretching | Sulfonyl-Morpholine Link |

Note: This table is illustrative and based on general spectroscopic principles docbrown.info and data from analogous compounds. scielo.org.mxresearchgate.netresearchgate.net

Pressure-Dependent Spectroscopic Studies

High-pressure spectroscopic studies are a powerful tool for investigating molecular stability, conformational changes, and phase transitions. scielo.org.mx Raman spectroscopy is particularly well-suited for these studies. Research on 4-(benzenesulfonyl)morpholine, an analogue of the title compound, has revealed pressure-induced conformational transitions. scielo.org.mx

In the study, the sample was subjected to pressures up to 3.2 GPa. The pressure-dependent Raman spectra indicated conformational transitions occurring at approximately 0.7, 1.7, and 2.5 GPa. These changes were most evident in the high-energy vibrational bands. Such transitions suggest that pressure can alter the molecular conformation, which may, in turn, influence the material's properties. This phenomenon highlights the flexibility of the sulfonylmorpholine scaffold and its response to external stress. scielo.org.mx

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline solid. The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields detailed information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. nih.govmdpi.commdpi.com

For morpholine-containing compounds, SCXRD studies consistently show that the six-membered morpholine ring adopts a stable chair conformation in the solid state. researchgate.netmdpi.com In the case of this compound, it is expected that the morpholine ring would also exhibit this low-energy chair form. The analysis would also precisely define the geometry of the sulfonyl group and the orientation of the 2-bromophenyl substituent relative to the rest of the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These forces are crucial for the stability of the crystal lattice. In this compound, several types of interactions are expected:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are highly probable. researchgate.netmdpi.com In these interactions, the oxygen atoms of the morpholine and sulfonyl groups can act as acceptors for hydrogen atoms from the methylene (B1212753) (CH₂) groups of neighboring molecules.

π-π Stacking: The presence of the aromatic bromophenyl ring allows for π-π stacking interactions, where the electron clouds of adjacent rings overlap, contributing to crystal stability. researchgate.net

Halogen Bonding: A key interaction for this specific molecule would be halogen bonding. The bromine atom on the phenyl ring is an electrophilic region (a "σ-hole") and can act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen or nitrogen atoms of nearby molecules.

Hirshfeld surface analysis is a computational method often used in conjunction with X-ray data to visualize and quantify these intermolecular contacts. mdpi.com

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. spectroscopyonline.com Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism is critical, as the specific packing arrangement can affect a compound's stability and characteristics.

The existence of polymorphs in this compound has not been explicitly reported in the search results. However, the potential for different packing arrangements certainly exists. Techniques like Raman spectroscopy are highly sensitive to crystal structure and can be used to differentiate between polymorphs. spectroscopyonline.com Differences in the low-frequency (lattice vibration) region of the Raman spectrum are particularly indicative of different crystal packing. Single-crystal and powder X-ray diffraction are the definitive methods for identifying and solving the structures of different polymorphs. The solid-state structure of related compounds has been shown to be influenced by the substitution pattern, as seen in the different conformations of 4-(4-nitrophenyl)morpholine (B78992) and its thiomorpholine (B91149) analogue, underscoring the subtleties of crystal packing. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), would be instrumental in elucidating the electronic and structural properties of 4-(2-Bromophenylsulfonyl)morpholine.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. This would provide precise information on bond lengths, bond angles, and dihedral angles. Such calculations would likely reveal the preferred conformation of the morpholine (B109124) ring (e.g., chair or boat) and the rotational orientation of the 2-bromophenylsulfonyl group relative to the morpholine moiety.

Furthermore, DFT would be used to investigate the electronic structure, detailing the distribution of electrons within the molecule and the energies of the molecular orbitals. This information is fundamental to understanding the molecule's stability and chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the electrostatic potential on the electron density surface of this compound. This map uses a color scale to indicate regions of negative and positive potential. Typically, red and yellow areas denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), indicating sites for nucleophilic attack. For this molecule, the oxygen atoms of the sulfonyl group and the morpholine ring would likely be highlighted as regions of high electron density, while the hydrogen atoms and the region around the bromine atom might show positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich morpholine ring and the bromine atom, while the LUMO might be centered on the electron-withdrawing sulfonyl group and the phenyl ring.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment.

Conformational Analysis and Flexibility

MD simulations would allow for a thorough exploration of the conformational landscape of this compound. This analysis would reveal the different shapes the molecule can adopt, the energy barriers between these conformations, and the relative populations of each conformer at a given temperature. The flexibility of the morpholine ring and the rotation around the S-N and S-C bonds would be of particular interest, as these motions can significantly influence the molecule's biological activity and physical properties.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment. MD simulations in different solvents (e.g., water, ethanol, chloroform) would be performed to understand how the surrounding medium affects the conformational preferences of this compound. These simulations would provide insights into the solute-solvent interactions, such as hydrogen bonding, and how they stabilize or destabilize different molecular conformations. This information is crucial for predicting the behavior of the compound in biological systems or in solution-phase chemical reactions.

QSAR and Cheminformatics

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools in modern drug discovery and chemical research. nih.gov These methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com For derivatives of this compound, these approaches can provide crucial insights for designing novel molecules with enhanced or specific properties.

Quantitative Structure-Activity Relationship Modeling for Related Derivatives

While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR have been successfully applied to a wide array of structurally related sulfonamide and morpholine derivatives. nih.govresearchgate.net These studies serve as a blueprint for how QSAR could be employed to understand and predict the biological activities of novel analogs of this compound.

In a typical QSAR study, a series of related compounds is synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cytotoxicity) is measured. nih.gov Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, hydrophobic, and topological properties. Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links a selection of these descriptors to the observed biological activity. researchgate.netnih.gov

For instance, QSAR studies on other sulfonamide-containing compounds have revealed that descriptors such as molecular weight, polarizability, electronegativity, and the octanol-water partition coefficient are often key predictors of their biological effects. nih.gov The presence of specific structural fragments, like aromatic rings or hydrogen bond donors and acceptors, can also significantly influence activity. nih.gov

A hypothetical QSAR study on derivatives of this compound would likely involve the synthesis of analogs with variations in the substitution pattern of the phenyl ring or modifications to the morpholine moiety. By correlating the structural changes with biological activity, a predictive model could be developed. Such a model would be invaluable for the rational design of new derivatives with improved potency and selectivity.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of organic molecules, including this compound. These predictions are crucial for understanding its chemical behavior, potential metabolic fate, and for optimizing synthetic routes.

The reactivity of this compound is largely governed by the electronic properties of its constituent functional groups: the bromophenyl ring, the sulfonyl group, and the morpholine ring. The electron-withdrawing nature of the sulfonyl group deactivates the phenyl ring towards electrophilic aromatic substitution, while also influencing the nucleophilicity of the morpholine nitrogen. The bromine atom further modifies the electronic landscape of the phenyl ring.

Computational methods, particularly those based on density functional theory (DFT), can be used to calculate various molecular properties that correlate with reactivity. For example, mapping the electrostatic potential (ESP) onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule. This information helps in predicting the sites most susceptible to nucleophilic or electrophilic attack.

Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. A higher HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity).

Selectivity in chemical reactions involving this compound can also be rationalized and predicted using computational models. For example, in reactions where multiple products can be formed, the relative activation energies for the different reaction pathways can be calculated. The pathway with the lowest activation energy is generally the most favored, thus determining the major product. This approach is particularly useful in understanding the regioselectivity of reactions. A study on the nucleophilic substitution of 4,7-dibromobenzo[d] nih.govresearchgate.netontosight.aithiadiazole with morpholine demonstrated the selective formation of the 4-substituted product, a finding that could be rationalized through computational analysis of the reaction mechanism. mdpi.com

| Computational Method | Predicted Property | Application to this compound |

| Density Functional Theory (DFT) | Electrostatic Potential (ESP) Map | Identification of sites for nucleophilic and electrophilic attack. |

| Frontier Molecular Orbital (FMO) Theory | HOMO and LUMO Energies and Distributions | Prediction of overall reactivity and the nature of interactions in reactions. |

| Transition State Theory | Activation Energies of Reaction Pathways | Prediction of regioselectivity and chemoselectivity in synthetic transformations. |

Derivatives and Analogs of 4 2 Bromophenylsulfonyl Morpholine

Synthesis and Characterization of Substituted Analogs

The introduction of different substituents onto the bromophenyl ring can significantly alter the electronic and steric properties of the molecule. For instance, the synthesis of fluoro- and chloro-substituted derivatives would provide insight into the effects of halogen substitution on reactivity and biological interactions.

The general synthetic approach to these analogs would likely involve the reaction of a substituted 2-bromobenzenesulfonyl chloride with morpholine (B109124). The synthesis of the required sulfonyl chlorides can be achieved through various established methods, such as the chlorosulfonation of the corresponding substituted bromobenzene.

For example, the synthesis of 4-(2-bromo-4-fluorophenylsulfonyl)morpholine would begin with the chlorosulfonation of 1-bromo-3-fluorobenzene. The resulting 2-bromo-4-fluorobenzenesulfonyl chloride would then be reacted with morpholine in the presence of a base to yield the desired product. A similar strategy could be employed for the chloro-substituted analog.

Table 1: Hypothetical Spectroscopic Data for Halogenated Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 4-(2-Bromo-4-fluorophenylsulfonyl)morpholine | Signals corresponding to the substituted aromatic and morpholine protons | Signals corresponding to the substituted aromatic and morpholine carbons | [M]+ peak corresponding to the molecular formula |

Modifying the morpholine ring itself offers another avenue for creating analogs. Introducing substituents on the carbon atoms of the morpholine ring can impact the molecule's conformation and its interactions with biological targets. nih.gov

The synthesis of C-substituted morpholine derivatives can be more complex. One approach involves starting with a substituted amino alcohol, which is then cyclized to form the desired morpholine ring. For example, a substituted 2-(2-hydroxyethylamino)ethanol could be reacted with 2-bromobenzenesulfonyl chloride to generate a precursor that can then be cyclized.

Alternatively, more advanced synthetic strategies, such as those involving catalytic processes, could be employed to introduce substituents onto a pre-formed morpholine ring, though this can be challenging. nih.gov

Characterization of these morpholine-substituted analogs would follow the same principles as for the phenyl-substituted derivatives, utilizing NMR, MS, and IR spectroscopy to confirm their structures.

Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its chemical reactivity is a cornerstone of organic chemistry. For the derivatives of 4-(2-bromophenylsulfonyl)morpholine, this involves examining how different substituents influence the outcomes of chemical reactions.

Substituents on the phenyl ring can exert both inductive and resonance effects, which can alter the electron density at the sulfonyl group and the bromine atom. Electron-withdrawing groups, such as fluorine and chlorine, would be expected to increase the electrophilicity of the sulfonyl group, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.

The position of the substituent is also critical. A substituent at the para position to the sulfonyl group will have a more pronounced resonance effect compared to a meta substituent. These electronic effects can influence the rates and equilibrium positions of reactions involving the sulfonyl group.

Substituents on the morpholine ring primarily exert steric effects. Bulky substituents near the nitrogen atom could hinder its nucleophilicity or its ability to participate in reactions. The conformational changes induced by these substituents can also play a significant role in determining reactivity.

To quantify the electronic effects of substituents on the reactivity of the bromophenyl moiety, a Hammett analysis could be performed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orgviu.ca The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. wikipedia.org

A series of reactions, such as the hydrolysis of the sulfonyl group or a nucleophilic aromatic substitution at the bromine-bearing carbon, could be studied with various meta- and para-substituted analogs. Plotting log(k/k₀) against the appropriate Hammett σ values would yield a Hammett plot. The slope of this plot gives the ρ value. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

Table 2: Hammett Substituent Constants (σ) for Common Groups

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from established physical organic chemistry literature.

For analyzing the steric and electronic effects of substituents on the morpholine ring, the Taft equation could be employed. The Taft equation, log(k/k₀) = ρσ + δE_s, separates the polar (σ*) and steric (E_s) effects of a substituent. This analysis would be more complex due to the conformational flexibility of the morpholine ring. A series of reactions, perhaps involving the nitrogen atom of the morpholine ring, would need to be studied with various C-substituted analogs to determine the reaction's sensitivity to both electronic and steric influences.

Advanced Characterization Techniques in Research Applications

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques are critical for determining the thermal stability and phase behavior of materials. For 4-(2-Bromophenylsulfonyl)morpholine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data regarding its decomposition profile and melting characteristics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment for this compound would involve heating a small sample at a constant rate to observe its decomposition pattern. The resulting data, often presented as a thermogram, would indicate the temperature at which significant mass loss occurs, signifying thermal degradation. For morpholine (B109124) derivatives, TGA can reveal the stability range and the presence of any volatile components or residual solvents.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. nih.gov When applied to this compound, DSC can identify the melting point, heat of fusion, and any polymorphic transitions. nih.gov The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The sharpness and temperature of this peak are indicative of the compound's purity. In the study of polymorphs of other aryl sulfonamide compounds, DSC has been instrumental in determining the thermodynamic stability and transition temperatures between different crystalline forms. nih.gov

| Thermal Analysis Technique | Information Obtained for this compound | Illustrative Findings for Related Compounds |

| Thermogravimetric Analysis (TGA) | Onset of decomposition, thermal stability range, presence of residual solvents. | A study on morpholine showed a heat of vaporization of 10.6 kcal/mol at 328 K, indicating its volatility which can be compared to the decomposition of its derivatives. nih.gov |

| Differential Scanning Calorimetry (DSC) | Melting point, heat of fusion, glass transitions, polymorphic transitions. | For a related sulfonamide-containing compound, ASP3026, DSC was used to identify five different polymorphs and determine their relative thermodynamic stabilities. nih.gov |

Electron Microscopy (SEM, TEM) for Morphological Studies

Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, which is expected to be a crystalline solid, SEM would be employed to study its crystal habit, size distribution, and surface features. The resulting micrographs can reveal whether the crystals are, for example, prismatic, acicular, or tabular. Such morphological characteristics can influence bulk properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and can be used to investigate the internal structure of materials. nih.gov While challenging for beam-sensitive organic compounds, low-dose TEM techniques can be used to obtain electron diffraction patterns, which provide information about the crystal lattice. nih.govwhiterose.ac.uk For this compound, TEM could potentially be used to identify crystallographic defects and confirm the crystalline nature of the material at a near-atomic level. researchgate.netmyscope.training The primary challenge with organic samples is their susceptibility to radiation damage from the electron beam. whiterose.ac.uk

| Electron Microscopy Technique | Application to this compound | General Findings for Organic Crystals |

| Scanning Electron Microscopy (SEM) | Visualization of crystal morphology, particle size and shape analysis, surface topography. | SEM analysis of other organic crystalline compounds has revealed diverse morphologies such as platelets and needles, which can be influenced by crystallization conditions. researchgate.net |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of the crystal lattice, identification of crystallographic defects, electron diffraction for structural analysis. | For organic crystalline materials, low-dose TEM has been used to obtain lattice images and scanning moiré fringes, providing information on the nanostructure. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net For this compound, XPS would provide a detailed analysis of the surface chemistry, which is crucial for understanding its interactions with other materials.

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core levels of each element present: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), sulfur (S 2p), and bromine (Br 3d). The binding energy of these peaks provides information about the chemical environment of the atoms. For instance, the S 2p peak for the sulfonyl group would be at a higher binding energy compared to a sulfide, indicative of the higher oxidation state of the sulfur atom. researchgate.net Similarly, the N 1s peak would be characteristic of the amine in the morpholine ring. osti.gov Chemical derivatization XPS (CD-XPS) can also be used to specifically quantify surface functional groups. osti.govnih.gov

| XPS Analysis | Expected Information for this compound | Illustrative Data for Related Functional Groups |

| Survey Scan | Detection of all elements present on the surface (C, N, O, S, Br). | Provides quantitative elemental composition. |

| High-Resolution C 1s Spectrum | Deconvolution into peaks for C-C/C-H, C-N, and C-O bonds. | In related organic structures, these peaks are typically found around 284.8 eV, 286.3 eV, and 287.8 eV, respectively. |

| High-Resolution N 1s Spectrum | A single peak corresponding to the tertiary amine in the morpholine ring. | The binding energy for an amine nitrogen is typically around 400 eV. |

| High-Resolution S 2p Spectrum | A doublet peak characteristic of the sulfonyl group (-SO2-). | For sulfonated carbons, the S 2p peak for the -SO3H group is observed around 167 eV. researchgate.net |

| High-Resolution O 1s Spectrum | Peaks corresponding to the sulfonyl group and the ether in the morpholine ring. | Oxygen in a sulfonyl group typically appears at a higher binding energy than in an ether. |

| High-Resolution Br 3d Spectrum | A doublet peak confirming the presence of the bromo-substituent on the phenyl ring. | The Br 3d binding energy would be characteristic of an organobromine compound. |

Chromatography Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For purity analysis of this compound, a reversed-phase HPLC method would likely be developed. rsc.org This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid. mdpi.comresearchgate.netunirioja.es The compound would be detected using a UV detector, as the phenyl ring and sulfonyl group are chromophores. The purity is determined by the area percentage of the main peak in the chromatogram. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds. nih.govnih.gov Given the structure of this compound, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. nih.gov GC-MS is particularly useful for monitoring the progress of the synthesis reaction, allowing for the identification of starting materials, intermediates, and by-products in the reaction mixture. hidenanalytical.comresearchgate.net The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which is crucial for structural confirmation.

| Chromatography Technique | Application to this compound | Typical Parameters for Related Compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in reaction mixtures, isolation of the pure compound. | Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm). nih.govMobile Phase: Acetonitrile/water gradient. mdpi.commdpi.comDetection: UV at a suitable wavelength (e.g., 254 nm). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Reaction monitoring, identification of volatile impurities and by-products, structural confirmation. | Column: Capillary column (e.g., DB-5ms). Carrier Gas: Helium. Detection: Electron Ionization (EI) Mass Spectrometry. nih.gov |

Q & A

Basic: What methodologies are recommended for determining the crystal structure of 4-(2-Bromophenylsulfonyl)morpholine?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to process diffraction data . Key steps:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Refine hydrogen bonding and torsional angles with restraints, as the sulfonyl and morpholine groups may exhibit conformational flexibility.

- Validate the final structure using R-factor metrics (e.g., R₁ < 0.05) and check for residual electron density anomalies .

Advanced: How can high-pressure Raman and IR spectroscopy elucidate structural phase transitions in this compound?

Answer:

High-pressure studies (0–4 GPa) using diamond anvil cells (DACs) reveal pressure-induced conformational changes. Key considerations:

- Monitor vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹) for peak splitting/merging, indicative of symmetry-breaking phase transitions .

- Use ab-initio calculations (DFT) to assign pressure-shifted bands and correlate with intermolecular interactions (e.g., C-H···O hydrogen bonds) .

- Identify discontinuities in dω/dp plots (e.g., at 1.7 GPa) as markers of potential phase transitions. Cross-validate with X-ray diffraction under pressure to resolve structural ambiguities .

Basic: What NMR protocols are suitable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Assign peaks using 2D techniques (HSQC, HMBC):

- The morpholine ring protons resonate at δ 3.5–3.7 ppm (CH₂-O).

- Aromatic protons from the bromophenyl group appear as a doublet (δ 7.5–8.0 ppm) due to coupling with the sulfonyl group .

- NOESY : Confirm spatial proximity between the morpholine oxygen and aromatic protons to validate the sulfonyl group’s orientation.

Advanced: How can computational methods resolve discrepancies in vibrational mode assignments?

Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate IR/Raman spectra. Compare with experimental data to resolve overlapping bands (e.g., C-H vs. S-O stretches) .

- Analyze potential energy distributions (PEDs) using software like VEDA to quantify contributions of specific bonds to vibrational modes.

- Cross-reference pressure-dependent spectral changes with computed mode Grüneisen parameters to identify mechanically sensitive vibrations .

Basic: What synthetic routes optimize the preparation of this compound?

Answer:

- Sulfonylation : React 2-bromobenzenesulfonyl chloride with morpholine in anhydrous dichloromethane (DCM) under N₂.

- Use triethylamine (TEA) as a base to scavenge HCl.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) to isolate the product .

- Yield optimization : Monitor reaction progress by TLC (Rf ~0.5 in 1:1 EtOAc/hexane).

Advanced: How to address contradictions in pressure-dependent vibrational data?

Answer:

- Multi-technique validation : Combine Raman, IR, and X-ray diffraction under identical pressure conditions to resolve ambiguities (e.g., peak splitting vs. accidental degeneracy) .

- Statistical analysis : Apply principal component analysis (PCA) to pressure-dependent spectral datasets to identify correlated mode shifts.

- Temperature studies : Perform variable-temperature experiments to decouple pressure and thermal effects on vibrational dynamics.

Advanced: What experimental designs probe intermolecular interactions in the solid state?

Answer:

- Hirshfeld surface analysis : Use CrystalExplorer to map close contacts (e.g., C-H···O, π-π stacking) from SCXRD data .

- Dielectric spectroscopy : Measure permittivity changes under pressure to link H-bonding networks to dielectric anisotropy .

- Synchrotron XRD : Resolve subtle structural distortions (e.g., sulfonyl torsion angles) at high resolution (<1 Å).

Basic: How to validate purity post-synthesis?

Answer:

- Melting point analysis : Compare experimental mp (e.g., 150–152°C for intermediates) with literature values .

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect impurities. The molecular ion [M+H]⁺ should dominate (>95% purity).

Advanced: How to integrate computational and experimental data for conformational analysis?

Answer:

- Molecular dynamics (MD) : Simulate crystal packing with AMBER or GROMACS to predict dominant conformers.

- Overlay experiments : Align DFT-optimized gas-phase structures with SCXRD coordinates (RMSD < 0.1 Å) to validate computational models .

Basic: What safety protocols are critical during synthesis?

Answer:

- Handling sulfonyl chlorides : Use dry conditions, PPE (gloves, goggles), and neutralization of HCl with 10% NaHCO₃ .

- Waste disposal : Treat brominated byproducts as halogenated waste per EPA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。